molecular formula C8H6BrN3 B13252999 4-(3-bromo-1H-pyrazol-1-yl)pyridine CAS No. 1874509-70-2

4-(3-bromo-1H-pyrazol-1-yl)pyridine

Cat. No.: B13252999
CAS No.: 1874509-70-2
M. Wt: 224.06 g/mol
InChI Key: FSHYWTOUKOZDEI-UHFFFAOYSA-N
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Description

4-(3-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring, with a bromine atom attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .

Mechanism of Action

The mechanism of action of 4-(3-bromo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromo-1H-pyrazol-1-yl)pyridine is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization.

Properties

CAS No.

1874509-70-2

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

4-(3-bromopyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H

InChI Key

FSHYWTOUKOZDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)Br

Origin of Product

United States

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